molecular formula C17H17FN2O B7493410 [2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone

[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone

Cat. No. B7493410
M. Wt: 284.33 g/mol
InChI Key: BLGUGNISUUWZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone, also known as FPYMM, is a chemical compound that belongs to the class of pyrrolidinyl ketones. This compound has been the focus of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of [2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone is not fully understood. However, it has been proposed that it acts as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of anxiety and mood disorders. It has also been suggested that [2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone may inhibit the growth of cancer cells by targeting specific molecular pathways.
Biochemical and Physiological Effects:
[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of [2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone.

Advantages and Limitations for Lab Experiments

One of the advantages of [2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone is its high potency and selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of this receptor in anxiety and mood disorders. However, one of the limitations of [2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on [2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone. One area of interest is the development of more efficient synthesis methods to improve its availability for research. Another area of interest is the investigation of its potential therapeutic applications in the treatment of anxiety, depression, and cancer. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of [2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone.

Synthesis Methods

[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with pyrrolidine, followed by the reaction of the resulting compound with 6-methyl-3-pyridinecarboxylic acid. The final compound is obtained by the removal of the protecting group.

Scientific Research Applications

[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. It has been found to have anxiolytic, antidepressant, and antitumor effects in preclinical studies.

properties

IUPAC Name

[2-(4-fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-12-4-5-14(11-19-12)17(21)20-10-2-3-16(20)13-6-8-15(18)9-7-13/h4-9,11,16H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGUGNISUUWZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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